molecular formula C14H16N2O3 B555216 L-Serine 4-methoxy-beta-naphthylamide CAS No. 81607-67-2

L-Serine 4-methoxy-beta-naphthylamide

Cat. No.: B555216
CAS No.: 81607-67-2
M. Wt: 260.29 g/mol
InChI Key: UUXFIMTXSQJZID-LBPRGKRZSA-N
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Description

L-Serine 4-methoxy-beta-naphthylamide is a complex organic compound with a unique structure that includes an amino group, a hydroxyl group, and a methoxynaphthalene moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serine 4-methoxy-beta-naphthylamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Naphthalene Derivative: The initial step involves the preparation of the 4-methoxynaphthalene derivative through a series of reactions, including nitration, reduction, and methylation.

    Amino Acid Derivative Formation:

    Coupling Reaction: The final step involves the coupling of the naphthalene derivative with the amino acid derivative under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

L-Serine 4-methoxy-beta-naphthylamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can yield an amine.

Scientific Research Applications

L-Serine 4-methoxy-beta-naphthylamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of L-Serine 4-methoxy-beta-naphthylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-4-methylpentanamide
  • (2S)-N,3-dihydroxy-2-{[(4-methoxynaphthalen-2-yl)methyl]amino}propanamide

Uniqueness

L-Serine 4-methoxy-beta-naphthylamide is unique due to its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to distinct biological effects.

Properties

IUPAC Name

(2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-19-13-7-10(16-14(18)12(15)8-17)6-9-4-2-3-5-11(9)13/h2-7,12,17H,8,15H2,1H3,(H,16,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXFIMTXSQJZID-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427361
Record name N-(4-Methoxynaphthalen-2-yl)-L-serinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81607-67-2
Record name N-(4-Methoxynaphthalen-2-yl)-L-serinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 81607-67-2
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